N-Methylmorphine

描述

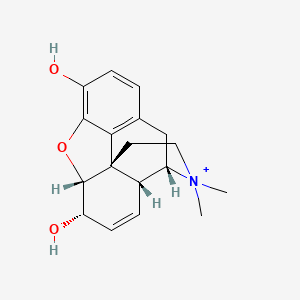

Structure

2D Structure

3D Structure

属性

CAS 编号 |

14168-11-7 |

|---|---|

分子式 |

C18H22NO3+ |

分子量 |

300.4 g/mol |

IUPAC 名称 |

(4R,4aR,7S,7aR,12bS)-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |

InChI |

InChI=1S/C18H21NO3/c1-19(2)8-7-18-11-4-6-14(21)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,21H,7-9H2,1-2H3/p+1/t11-,12+,14-,17-,18-/m0/s1 |

InChI 键 |

UJSDOZFJXZOOGN-XSSYPUMDSA-O |

SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C |

手性 SMILES |

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)C |

规范 SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C |

同义词 |

Ardinex Codeine Codeine Phosphate Isocodeine N Methylmorphine N-Methylmorphine |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of N Methylmorphine

Novel Synthetic Routes for N-Methylmorphine and its Analogues

The synthesis of N-methylated morphinans and their derivatives involves various strategies, from direct methylation of precursors to complex stereoselective and catalytic approaches.

Direct N-methylation is a fundamental transformation used to introduce the methyl group onto the nitrogen atom of morphinan (B1239233) precursors, particularly normorphinans (N-demethylated morphinans). Normorphine, the N-demethylated analogue of morphine, serves as a crucial intermediate for the synthesis of various N-substituted morphinan derivatives chim.it. The replacement of the naturally occurring N-methyl moiety with other alkyl substituents is often desired due to the sensitivity of opioid activity to the nature of the nitrogen substituent chim.it.

Historically, N-demethylation methods, such as the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformates, are employed to obtain secondary amines (normorphinans) chim.itresearchgate.netgoogle.com. These secondary amines can then be re-alkylated, including re-methylation, to synthesize specific N-methylated morphinans or other N-substituted analogues chim.it. For instance, the reaction of tertiary amines with methyl chloroformate is a common method for N-demethylation of morphinans chim.it. Subsequent re-methylation or alkylation can then be performed.

The morphinan skeleton possesses multiple chiral centers, making stereoselective synthesis a critical aspect of preparing this compound derivatives. Morphine and codeine, for example, have five chiral carbons at positions 5, 6, 9, 13, and 14 mdpi.com. The absolute configurations at these centers dictate the specific stereoisomer and its biological activity mdpi.com.

Total syntheses of morphinan alkaloids, including N-methylated forms like (-)-morphine and (-)-codeine, have been achieved through various enantioselective strategies plos.orgresearchgate.netcapes.gov.br. One notable approach involves palladium-catalyzed asymmetric allylic alkylation to establish the crucial stereochemistry researchgate.net. Other methods have utilized catalytic enantioselective Sharpless dihydroxylation to introduce stereogenic centers from simple, achiral precursors, as demonstrated in the asymmetric synthesis of (-)-naltrexone rsc.org. The Grewe cyclization, under acidic conditions, is a key step in forming the morphinan framework and can also introduce C-6 oxo functionality rsc.org.

Biocatalysis has also emerged as a valuable tool in the asymmetric synthesis of alkaloids, offering chemo-enzymatic approaches to enantiomers of morphinan derivatives, such as hydromorphone rsc.org.

Catalytic methods offer efficient and often more environmentally friendly routes for the synthesis and transformation of this compound and its analogues. Transition-metal-catalyzed processes are particularly significant.

One important application is the catalytic isomerization of allylic alcohols to saturated ketones. For instance, processes utilizing allyl-transition metal complexes can catalyze the isomerization of morphine or codeine (which contain an allyl alcohol ring moiety) into hydromorphone or hydrocodone (which contain a saturated ketone ring moiety), respectively google.comingentaconnect.com. These "one-pot" processes often proceed under acidic conditions, offering increased yields and fewer impurities compared to traditional methods google.comingentaconnect.com. Rhodium complexes, for example, have been shown to be operative in the redox isomerization of morphine to hydromorphone, although sometimes requiring higher catalyst loading and temperature ingentaconnect.com.

Bioinspired catalytic arene coupling processes, particularly those involving palladium, have also been employed for the scalable total synthesis of opioids, including those with the N-methylated morphinan core chinesechemsoc.orgcapes.gov.br. These methods aim to mimic the oxidative phenol (B47542) coupling steps observed in the natural biosynthesis of morphine alkaloids chinesechemsoc.orgcapes.gov.br.

Chemical Modifications of the Morphinan Skeleton in this compound Research

Beyond the core synthetic routes, extensive research focuses on modifying specific positions of the morphinan skeleton to explore new chemical entities and their properties.

The N-17 position, occupied by the methyl group in morphine, is a crucial site for chemical modification, profoundly influencing the pharmacological profile of morphinan compounds chim.itmdpi.com. The primary strategy for N-17 derivatization involves N-demethylation, converting the tertiary N-methylated amine into a secondary amine (normorphinan), which can then be re-alkylated with various substituents chim.it.

Common N-demethylation methods include:

Von Braun reaction: Reaction with cyanogen bromide (BrCN) to form a cyanamide (B42294) intermediate, followed by hydrolysis or reduction to yield the secondary amine chim.itresearchgate.net.

Chloroformates: Reaction of tertiary amines with chloroformates (e.g., methyl chloroformate) followed by hydrolysis chim.itgoogle.com.

Polonovski reaction: A modified nonclassical Polonovski reaction has been employed to N-demethylate opiate alkaloids, offering an alternative to toxic reagents researchgate.net.

Catalytic oxidative N-demethylation: Palladium or copper catalyst-mediated methods provide efficient one-pot N-demethylation of N-methylated heterocycles, including morphinan alkaloids google.comcdnsciencepub.com.

The resulting secondary amines (normorphinans) are vital intermediates for synthesizing clinically important opioid antagonists and partial agonists such as naloxone (B1662785), naltrexone, nalbuphine, and buprenorphine, where the N-methyl group is replaced by other alkyl groups (e.g., allyl, cyclopropylmethyl) chim.itmdpi.com.

Quaternization of the N-17 Nitrogen: Another significant derivatization at the N-17 position is quaternization, where the tertiary amine nitrogen is converted into a quaternary ammonium (B1175870) salt by reaction with an alkylating agent (e.g., methyl bromide, methyl iodide, dimethyl sulfate) mdpi.comgoogle.comgoogle.com. This results in compounds like the this compound ion (C18H22NO3+, CID: 5362446), which is a quaternary derivative of morphine mdpi.comnih.govnih.gov.

Quaternization has a profound chemical implication: the introduction of a permanent positive charge. This charge significantly impacts the compound's ability to cross biological membranes, particularly the blood-brain barrier (BBB) mdpi.comgoogle.com. For example, the this compound ion exhibits peripheral selectivity, meaning its actions are primarily limited to peripheral tissues due to its inability to readily enter the central nervous system mdpi.com. This property has been explored to develop opioids with reduced central side effects mdpi.com. However, quaternization can also negatively affect opioid receptor affinity and agonist activity, and tends to reduce in vivo potency mdpi.com.

The C-5, C-6, and C-14 positions of the morphinan skeleton are key sites for functionalization to create diverse this compound analogues with varied pharmacological profiles.

Functionalization at C-5: Modifications at the C-5 position have been explored to modulate the activity of morphinan analogues. For instance, the replacement of a 5-methyl group with a benzyl (B1604629) group in 14-methoxymetopon (B146635) analogues has been shown to lead to highly potent and efficacious antinociceptive agents mdpi.comresearchgate.net. The synthesis of 5-benzyl substituted morphinans often involves specific reaction conditions, such as the use of sodium hydride and dimethyl sulfate, followed by hydrogenation mdpi.comresearchgate.net.

Functionalization at C-6: The C-6 position, often bearing a hydroxyl or carbonyl group in natural morphinans like morphine and oxycodone, is highly versatile for chemical modifications researchgate.netnih.gov. The 6-keto function of morphinan-6-ones permits a wide range of derivatizations, leading to compounds with diverse biological activities researchgate.netnih.gov. Examples of C-6 modifications include:

Replacement of the carbonyl group: The 6-keto group can be replaced with other functionalities, such as amino acids, cyano, amino, and guanidino groups, which can subtly alter biological activities like μ-opioid receptor (MOR) affinity and agonist potency nih.govacs.org.

6-O-Alkyl chains: The synthesis of 6-O-substituted orvinol derivatives has shown that longer 6-O-alkyl chains can lead to increased agonistic activities mdpi.comresearchgate.netnih.gov.

6,14-Etheno bridges: Semisynthetic 6,14-ethenomorphinans, characterized by an ethylene (B1197577) bridge between positions 6 and 14, are formed via Diels-Alder cycloaddition of morphinan-6,8-dienes with dienophiles researchgate.netmdpi.comresearchgate.net. These compounds impart a rigid molecular structure and can exhibit extremely high affinity for opioid receptors mdpi.comresearchgate.net.

Functionalization at C-14: The introduction of a hydroxyl group at the C-14 position is a crucial modification for many potent opioid analgesics and antagonists. This functionalization is often challenging due to the inherent structure of the morphinan scaffold rsc.orgnottingham.ac.uk. Thebaine and oripavine, which possess a diene moiety, are frequently utilized as starting materials for the preparation of 14-hydroxylated derivatives, as their structure facilitates the otherwise difficult C-14 oxidation cdnsciencepub.comnottingham.ac.uk.

Methods for installing the C-14 hydroxyl group can involve multi-step sequences, such as dehydrogenation to an enone followed by C-H allylic oxidation rsc.org. For instance, in the asymmetric synthesis of (-)-naltrexone, the C-14 hydroxyl group was introduced by a two-step sequence involving Pd-mediated ketone to enone dehydrogenation and subsequent C-H allylic oxidation using Cu(II) and O2 rsc.org.

Synthesis of Prodrugs and Probes for Mechanistic Studies (excluding clinical applications)

This compound serves as a classic example of a chemical probe used to differentiate between central and peripheral opioid receptor-mediated effects. Its quaternized nitrogen prevents it from efficiently crossing the blood-brain barrier (BBB), thus allowing researchers to study its actions primarily on peripheral opioid receptors. mdpi.comuq.edu.au

Studies employing this compound have provided crucial insights into the mechanisms of opioid action:

Peripheral Antinociception: this compound has been shown to produce antinociceptive effects in mice in an acetic-acid-induced writhing assay, albeit being approximately 30-fold less potent than morphine. mdpi.com This effect is mediated peripherally, as its antinociception after central intracerebroventricular (i.c.v.) administration was antagonized by systemically applied naloxone but not by the peripheral antagonist N-methylnaloxone. mdpi.com This demonstrates that this compound acts on peripheral opioid receptors to reduce pain.

Immunosuppression Studies: In investigations into opioid-evoked immunosuppression, systemic administration of morphine significantly reduced lymphocyte proliferation ex vivo, whereas the peripherally restricted this compound did not. researchgate.net This finding suggests that a central mechanism is responsible for morphine-induced immunosuppression. Conversely, central administration of both morphine and this compound effectively inhibited lymphocyte proliferation, further supporting the peripheral restriction of this compound and its utility in dissecting central vs. peripheral mechanisms. researchgate.net

These studies highlight this compound's role as a probe to dissect the anatomical localization of opioid effects, providing a mechanistic understanding of how chemical modifications can alter drug distribution and, consequently, the site of action.

Spectroscopic Characterization Techniques in Synthetic Verification (e.g., advanced NMR, HRMS)

The rigorous characterization of this compound and its derivatives is paramount for synthetic verification and for establishing their structural integrity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely employed to confirm the chemical structure and stereochemistry of this compound and its derivatives. For instance, comprehensive ¹H and ¹³C NMR assignments have been reported for N-methyl quaternary derivatives of morphine and codeine, providing detailed insights into their molecular architecture. nih.gov The characteristic chemical shifts and coupling constants in NMR spectra allow for the precise assignment of protons and carbons within the complex morphinan skeleton, including those directly impacted by the quaternization of the nitrogen atom.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact molecular weight of this compound and its synthetic intermediates or products, providing empirical formula confirmation with high accuracy. This technique is particularly valuable for verifying the successful quaternization and for identifying any unexpected byproducts. For related opioid derivatives, HRMS (e.g., ESI-MS) is commonly used to obtain precise mass-to-charge ratios, often reported as [M+H]⁺ for protonated species. mdpi.com

Other Spectroscopic Techniques: While NMR and HRMS are primary methods, other techniques such as Infrared (IR) spectroscopy can provide information on functional groups, and Circular Dichroism (CD) can be used for comparative analysis of chiral properties, revealing differences due to changes in charge, polarity, and intramolecular associations in aqueous solutions for N-methyl quaternary derivatives. nih.gov

These advanced spectroscopic methods collectively ensure the purity, identity, and structural confirmation of this compound, which is essential for its reliable use in mechanistic and pharmacological studies.

Molecular Pharmacology and Receptor Interaction Studies of N Methylmorphine

Ligand Binding Kinetics at Opioid Receptors

Ligand binding kinetics describe the dynamic interaction between a ligand and its receptor, encompassing the rates at which they associate and dissociate. These parameters, including association (k_on) and dissociation (k_off) rate constants, and the resulting receptor residence time, are crucial for understanding the duration and efficacy of drug action. malvernpanalytical.comacs.orgnih.govresearchgate.netresearchgate.net

Specific, experimentally determined association (k_on) and dissociation (k_off) rate constants for N-Methylmorphine (PubChem CID 5362446) at opioid receptors are not widely reported in the readily accessible scientific literature. While the principles of k_on and k_off are fundamental to understanding drug-receptor interactions for G protein-coupled receptors (GPCRs), including opioid receptors, detailed kinetic studies for this compound itself appear limited. malvernpanalytical.comacs.orgnih.govresearchgate.netresearchgate.net

Investigations into the receptor residence time (RT) for this compound at opioid receptors are not extensively detailed in published research. Receptor residence time, defined as the reciprocal of the dissociation rate (k_off), indicates the temporal duration a ligand remains bound to its receptor. acs.orgresearchgate.net A longer residence time is often correlated with more sustained pharmacological effects in vivo. acs.orgresearchgate.net

Mechanisms of Opioid Receptor Activation by this compound

Opioid receptors are G protein-coupled receptors (GPCRs) that mediate cellular responses upon ligand binding. oup.comescholarship.orgmdpi.comnih.govpainphysicianjournal.com Activation of these receptors typically involves a series of molecular events, including conformational changes, G protein coupling, and the initiation of downstream signaling pathways. oup.comescholarship.orgmdpi.commdpi.com

Detailed non-clinical investigations specifically describing the G protein coupling and downstream signaling initiation by this compound are not widely documented. Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, primarily couple to inhibitory G_i/G_o proteins. oup.comnih.govpainphysicianjournal.com This coupling leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic adenosine (B11128) monophosphate (cAMP) production, and the modulation of ion channels (e.g., stimulation of potassium efflux and inhibition of voltage-sensitive calcium channels), ultimately reducing neuronal excitability and neurotransmitter release. oup.commdpi.comnih.govpainphysicianjournal.com

While this compound is classified as an opioid analgesic, its peripheral restriction means that its effects on these central G protein-mediated pathways are minimal or non-existent, which may explain the absence of specific detailed studies on its G protein coupling. frontiersin.org

Research specifically on the biased agonism or functional selectivity of this compound at opioid receptors in non-clinical settings is not extensively reported. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate certain downstream signaling pathways (e.g., G protein-mediated signaling vs. β-arrestin recruitment) from the same receptor. mdpi.commdpi.comelifesciences.orgunibo.it This concept has gained significant attention in opioid pharmacology as a strategy to develop analgesics with reduced side effects. mdpi.comelifesciences.orgunibo.it

While various opioid ligands have been characterized for their biased signaling profiles, with some showing a preference for G protein signaling over β-arrestin recruitment, specific data for this compound are not available. mdpi.comelifesciences.orgunibo.it The limited central activity of this compound likely precludes detailed investigations into its potential for biased agonism at central opioid receptors.

Structure Activity Relationship Sar Studies of N Methylmorphine Derivatives

Influence of the N-Methyl Substituent on Receptor Affinity and Intrinsic Activity

The N-methyl substituent, located at position 17 of the morphinan (B1239233) skeleton, plays a pivotal role in determining the pharmacological profile of N-methylmorphine derivatives. The basic nitrogen atom in the morphinan core forms a critical salt-bridge interaction with the Asp147 residue within the opioid receptor binding site. fishersci.nowikipedia.org This interaction is fundamental for the binding of morphinan molecules to opioid receptors. wikipedia.org

For this compound itself, the quaternization of the nitrogen atom leads to peripheral selectivity, meaning its actions are primarily outside the central nervous system (CNS). wikipedia.orgmims.com This is a key characteristic that limits its ability to cross the blood-brain barrier. wikipedia.orgmims.com Generally, quaternization of the nitrogen in morphine-based structures has been reported to negatively impact both opioid receptor affinity and agonist activity. wikipedia.orgmims.com

Impact of Substitutions at the Morphinan Core on Molecular Interactions

Modifications to the morphinan core, beyond the N-substituent, are central to tuning the molecular interactions with opioid receptors, leading to diverse pharmacological outcomes. The morphinan core itself establishes interactions characteristic of its class within the receptor binding pocket. uni.lu

Modifications at Position 14 and their SAR Implications

While natural opioids like morphine typically lack substitution at position 14, synthetic modifications at this site have unveiled a broad spectrum of activities. guidetopharmacology.orgwikipedia.orgwikipedia.orggenscript.com The introduction of a 14-methoxy group, as seen in 14-O-methyloxymorphone (14-OMO), significantly enhances MOP receptor binding affinity, agonist potency, and antinociceptive activity when compared to oxymorphone. guidetopharmacology.orgwikipedia.orggenscript.comontosight.ai Furthermore, 14-OMO demonstrates increased MOP receptor selectivity relative to its 5-unsubstituted analogue. wikipedia.orgmims.com

The presence of a 14-hydroxyl group can subtly influence the pharmacological profile: for agonists, it tends to slightly reduce in vitro intrinsic potency while increasing in vivo potency. sigmaaldrich.com Conversely, in partial agonists, the 14-hydroxyl group can markedly decrease efficacy. sigmaaldrich.com Bulky substituents at position 14, such as a phenylpropoxy group, can introduce additional ligand/μ-opioid receptor interactions. fishersci.nowikipedia.org An example is 14-O-phenylpropyloxymorphone (PPOM), which exhibits exceptionally potent and efficacious opioid analgesic properties, interacting with multiple opioid receptor subtypes (MOP, DOP, and KOP). wikipedia.orgmims.com The 14-hydroxyl group in oxymorphone forms a hydrogen bond with Asp147, and the 14-methoxy group in 14-OMO maintains a comparable ligand-receptor interaction profile, with the primary difference being the hydrogen bond formed by the 14-hydroxyl group to Asp147 in the parent compound. mims.com The intricate interplay between substituents at positions 5 and 14 is recognized as a critical determinant of distinct pharmacological profiles. wikipedia.orgontosight.ai

Role of C-6 Modifications in Ligand-Receptor Interaction

Position 6 on the N-methylmorphinan scaffold is a frequently targeted site for chemical modification due to its significant role in ligand binding, efficacy, signaling, and analgesic potency at the MOP receptor. mims.comnih.gov Studies have shown that the removal of the 6-keto function from N-methylmorphinan-6-ones generally does not substantially alter MOP receptor binding affinity or agonist potency, though exceptions exist. guidetopharmacology.orgnih.gov

The introduction of a 6-cyano substituent can lead to morphinan ligands with high MOP receptor affinity and selectivity, exhibiting reduced binding at DOP and KOP receptors. guidetopharmacology.orgmims.com Such a modification can profoundly influence opioid receptor binding and post-receptor signaling. nih.gov The specific configuration at C-6, along with other structural modifications, can collectively dictate the orientation of the ligand within the MOP binding pocket, potentially leading to functional conversion, such as a shift from antagonist to agonist activity. wikipedia.org Furthermore, a carbonyl group at position 6, as found in oxymorphone, is often more favorable than a hydroxyl group (present in morphine) in N-phenethyl derivatives, enhancing MOP receptor affinity and agonist potency both in vitro and in vivo. wikipedia.org The substituents on ring C, which include positions 6 and 7, are known to engage in sustained interactions with a hydrophobic cluster located at the extracellular side of transmembrane domains 5 and 6, notably involving tryptophan 284 (W2846.58). uni.lu

SAR Methodologies: Experimental and Computational Approaches

SAR studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure dictates its biological activity. wikidata.org Both experimental and computational methodologies are employed to elucidate these relationships.

Experimental Approaches: Experimental methods for SAR studies include:

Mixture-based synthetic combinatorial library (MB-SCL) screening: A well-established technique for rapidly identifying hits and retrieving SAR information. wikipedia.org

Synthetic and semisynthetic approaches: Involve the total synthesis of analogs or the chemical modification of natural products to generate a series of related compounds for SAR analysis. wikidata.org

Enzymatic modification: Can also be utilized to produce diverse analogs for SAR investigations. wikidata.org

Computational Approaches: Computer-aided drug design (CADD) methodologies are increasingly integral to drug development, enhancing efficiency and reducing time and costs. wikipedia.orgatamanchemicals.com Key computational methods for SAR include:

Ligand-based drug design (LBDD): This approach focuses on known active ligands to establish relationships between their physicochemical properties and biological activities. wikipedia.org Techniques within LBDD include:

Similarity search: A straightforward method to identify compounds chemically or physiochemically similar to known active compounds. wikipedia.org

Quantitative SAR (QSAR): Utilizes mathematical models to quantitatively correlate structural features with biological activity. wikidata.org

Structure-based drug design (SBDD): This method leverages three-dimensional structural information of macromolecular targets, such as proteins, to identify crucial binding sites and interactions. wikipedia.org Important SBDD techniques include:

Molecular docking: Predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes. uni.luwikipedia.orgwikipedia.orgatamanchemicals.com

Molecular dynamics (MD) simulations: Offer a dynamic view of ligand-receptor interactions, rationalizing the roles of specific functional groups and their interdependencies. uni.luwikipedia.orgwikipedia.org

Computational predictions, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters, provide essential information prior to experimental studies, streamlining the drug discovery process. atamanchemicals.com A comprehensive understanding of SARs is best achieved through the synergistic application of both experimental and computational techniques. wikidata.org

Correlation between Structural Features and Pre-clinical Pharmacological Profiles (e.g., in vitro potency, efficacy in animal models)

The correlation between specific structural features and pre-clinical pharmacological profiles, encompassing in vitro potency and efficacy in animal models, is a cornerstone of SAR studies. Often, SAR observations derived from in vivo antinociceptive findings align qualitatively with in vitro functional activities. wikipedia.org In vitro potency, frequently expressed as an EC50 value, serves as a measure of pharmacological response, reflecting both a compound's affinity and efficacy. wikipedia.org

This compound: this compound, due to the quaternization of its nitrogen, primarily acts peripherally. Systemic administration of this compound has been shown to inhibit gastrointestinal transit, indicating its action on peripheral opioid receptors. wikipedia.orgmims.com In in vivo models, this compound was found to be ineffective in the hot-plate test, which assesses centrally mediated antinociception, even at high doses. wikipedia.orgmims.com However, it did produce antinociceptive effects in the acetic-acid-induced writhing assay, a model for peripheral antinociception, albeit being approximately 30-fold less potent than morphine. wikipedia.orgmims.com Its peripheral site of action was further confirmed by the observation that its central antinociceptive effect was antagonized by systemically applied naloxone (B1662785) but not by the peripheral antagonist N-methylnaloxone. wikipedia.orgmims.com

14-Oxygenated N-methylmorphinan-6-ones:

14-O-methyloxymorphone (14-OMO): This derivative demonstrated increased binding affinity and agonist potency at the MOP receptor in vitro. guidetopharmacology.orgwikipedia.orggenscript.com Correspondingly, in vivo studies showed a significant increase in its antinociceptive potency compared to oxymorphone. guidetopharmacology.orgwikipedia.orggenscript.com

14-methoxymetopon (B146635) (14-MM): Retained high subnanomolar affinity at the MOP receptor and maintained MOP selectivity. mims.com It exhibited comparable in vitro and in vivo MOP agonism to its 5-unsubstituted analogue and proved to be a highly efficacious μ-opioid analgesic in various animal models. wikipedia.org

14-O-Benzyloxymorphone: Showed enhanced MOP agonist potency both in vitro and in vivo compared to 14-OMO. mims.com

14-O-phenylpropyloxymorphone (PPOM): Emerged as an exceptionally potent agonist in vivo, displaying significantly improved analgesic potency compared to 14-MM and morphine, and even greater efficacy than etorphine. fishersci.nowikipedia.orgmims.com PPOM is characterized by its activity at multiple opioid receptor subtypes, functioning as a mixed MOP/DOP/KOP ligand. wikipedia.orgwikipedia.org

C-6 Modifications:

6-cyano morphinan ligands: These compounds exhibited high MOP receptor affinity and potent MOP agonism in vitro. guidetopharmacology.org When the 4,5-oxygen bridge was closed, these analogues showed improved antinociceptive potency in vivo and notably, an absence of sedative effects at antinociceptive doses. guidetopharmacology.org

C6 configuration: The specific configuration at C6 and other structural modifications can lead to a functional conversion of the ligand. For example, in vitro and in vivo studies have shown that certain 6β-configured NBF derivatives can switch from being MOP receptor antagonists to agonists. wikipedia.org

N-Substituent Variations:

N-phenethyl substitution: For morphine and oxymorphone derivatives, the presence of an N-phenethyl group enhances MOP receptor affinity, selectivity, and agonist potency in vitro, translating to improved antinociceptive efficacy in vivo. wikipedia.orgmims.com

Specifically, N-phenethyl substituted 14-methoxy-N-methylmorphinan-6-ones are converted from selective MOP ligands into dual MOP/DOP agonists, demonstrating effective and potent antinociception in vivo without causing motor impairment. mims.com

In contrast, the quaternization of the nitrogen, as observed in this compound, generally leads to a reduction in in vivo potency. wikipedia.orgmims.com

These detailed research findings underscore the intricate relationship between the chemical structure of this compound derivatives and their diverse pharmacological profiles, guiding the rational design of new opioid therapeutics.

Computational Chemistry and Molecular Modeling of N Methylmorphine

Molecular Dynamics (MD) Simulations of N-Methylmorphine-Receptor Complexes

Molecular Dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecular systems, including ligand-receptor complexes. For this compound, MD simulations have been primarily focused on its interactions with the μ-opioid receptor (μ-OR), a key target for opioid analgesics frontiersin.orgnih.govbenthamopen.comresearchgate.net. These simulations allow researchers to observe the dynamic movements of both the ligand and the receptor, providing insights into binding stability and conformational changes upon ligand binding mdpi.com.

In early studies, MD simulations of this compound and other opioid agonists (like morphine) with the μ-opioid receptor were performed over trajectories of 20 ns frontiersin.orgnih.gov. These simulations aimed to reveal the initial steps of receptor activation. A consistent finding was that the protonated nitrogen atom of this compound, similar to other analyzed ligands, binds to Asp3.32 (D3.32) of the receptor frontiersin.orgnih.govbenthamopen.comresearchgate.net.

Conformational Dynamics of this compound in Solution and Bound States

The conformational dynamics of this compound, both in solution and when bound to a receptor, are critical for its pharmacological activity. MD simulations have shown that opioid receptors, being G-protein-coupled receptors (GPCRs), undergo specific structural rearrangements upon activation by agonists such as this compound benthamopen.comresearchgate.net.

A key observation from MD simulations involving this compound and the μ-OR is the behavior of the "3-7 lock," a hydrogen bond between D3.32 on transmembrane helix 3 (TM3) and Tyr7.43 (Y7.43) on transmembrane helix 7 (TM7) benthamopen.comresearchgate.net. In the case of this compound, this hydrogen bond was observed to break during simulations, indicating a conformational change associated with agonist binding benthamopen.comresearchgate.net. While for morphine, this break occurred in a single event, for this compound, the bond initially broke but showed flickering behavior, suggesting a more dynamic or transient disruption of this "lock" over longer simulation times (e.g., 21 ns) benthamopen.com. The presence of the methyl group in this compound did not disrupt its location in the receptor's binding site but influenced the time required to break the D3.32-Y7.43 hydrogen bond benthamopen.com.

Furthermore, the rotamer toggle switch of Trp6.48 (W6.48) has been identified as another molecular switch involved in receptor activation frontiersin.orgnih.govbenthamopen.comfrontiersin.org. Agonists like this compound are found to change the rotamer of W6.48 to a horizontal position (perpendicular to TM6), a distinct behavior compared to antagonists which maintain the initial vertical position frontiersin.orgnih.govfrontiersin.org.

Simulation of Ligand-Induced Receptor Activation

The simulation of ligand-induced receptor activation is a core application of MD. For this compound, studies have shown that its binding to the μ-OR initiates a cascade of conformational changes that lead to receptor activation frontiersin.orgnih.govbenthamopen.comresearchgate.net.

Quantum Chemical Calculations for this compound Electronic Structure

Quantum chemical calculations provide detailed information about the electronic structure, charge distribution, and interaction energies of molecules. These calculations are fundamental for understanding the intrinsic properties of this compound and its interactions at a more fundamental level.

Charge Distribution Analysis and Protonation States

The charge distribution within a molecule and its preferred protonation states are critical for understanding its behavior in biological environments, especially its interaction with charged or polar receptor residues. For this compound, the protonation state of its nitrogen atom is particularly important for its interaction with opioid receptors frontiersin.orgnih.govbenthamopen.comresearchgate.net. Opioid agonists, including this compound, are typically modeled in their protonated-nitrogen forms in computational studies, as this is the physiologically relevant state for receptor binding benthamopen.com.

Studies on related N-oxides, such as N-methylmorpholine-N-oxide (NMMO), which shares structural elements with this compound (though NMMO is an N-oxide and this compound is a tertiary amine), have utilized quantum-chemical ab initio calculations to determine site charges psu.edu. This highlights the general approach for analyzing charge distribution in such compounds. The localization of charges within a molecule significantly influences its affinity for target molecules like receptors and enzymes d-nb.info.

Table 1: Protonation Constants of this compound and Related Opioids d-nb.info

| Compound | log K1 | log K2 | log kN | log kO |

| Morphine | 9.49 | 8.16 | 8.90 | 9.36 |

| This compound | 8.75 | - | 8.75 | - |

| Nalorphine (B1233523) | 9.12 | 7.70 | 8.36 | 9.04 |

Note: log K1 and log K2 represent macroconstants, while log kN and log kO represent microconstants for protonation at the nitrogen and oxygen atoms, respectively. For this compound, only one macroconstant (log K1) and one microconstant (log kN) are typically reported, indicating protonation primarily at the nitrogen. d-nb.info

Intermolecular Interaction Energies with Receptor Residues

Quantum chemical methods can also be used to calculate the intermolecular interaction energies between this compound and specific amino acid residues in its receptor. These calculations provide a quantitative measure of the strength and nature of these interactions (e.g., hydrogen bonding, electrostatic, van der Waals).

While direct quantum chemical calculations specifically for this compound's interaction energies with μ-OR residues were not explicitly detailed in the search results, the general principle applies. For instance, studies on other ligand-receptor complexes have used double-hybrid DFT methods (e.g., B2PLYP/def2-QZVP) to quantify non-bonded interaction energies, revealing the dominant contributions of hydrogen bonding, π-π stacking, and CH-π interactions mdpi.commdpi.com. The basic nitrogen of morphinan (B1239233) ligands, including this compound, forms a charge-enhanced hydrogen bond to the key residue D147 (D3.32) in the μ-OR acs.orgnih.gov. The phenolic hydroxyl group at position 3 is also involved in a water-mediated hydrogen-bonding network with H297 (H6.52), which is a conserved interaction for morphinan ligands acs.orgnih.gov.

Docking Studies for this compound Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation (binding mode) of a ligand within a receptor's binding site and to estimate its binding affinity redalyc.org. For this compound, docking studies are often employed to understand how it interacts with opioid receptors.

Docking studies have been used to explore the binding mode of this compound and related morphinan compounds to the μ-opioid receptor acs.orgnih.govacs.org. These studies typically involve docking the ligand into the binding pocket of either inactive or active conformations of the receptor, such as the active structure of the murine μ-OR (e.g., PDB ID 5C1M) nih.govacs.org.

Key findings from docking studies on morphinan derivatives, which include insights relevant to this compound, indicate that the aromatic ring of these ligands is embedded by several hydrophobic residues (e.g., M151, V236, I296, and V300), contributing to hydrophobic interactions acs.orgnih.govacs.org. The protonated nitrogen atom of the ligand forms a crucial charge-enhanced hydrogen bond with D147 (D3.32) acs.orgnih.govacs.org. The phenolic hydroxyl group at position 3 also participates in a water-mediated hydrogen-bonding network with H297 (H6.52) acs.orgnih.govacs.org.

Docking outcomes suggest that the relative orientation of the ligand within the μ-OR binding site is crucial, influencing the propensity of non-covalent interactions necessary for ligand-receptor interactions and receptor activation nih.gov. While docking can predict binding modes and rank compounds by estimated binding energy, accurately calculating precise binding energies remains a challenge due to approximations in solvent treatment and receptor flexibility redalyc.org.

Table 2: Predicted Interactions of Morphinan Ligands with μ-Opioid Receptor Residues (Based on Docking Studies) acs.orgnih.govacs.org

| Ligand Feature | Interacting Residue(s) | Type of Interaction |

| Protonated Nitrogen | D147 (D3.32) | Charge-enhanced H-bond |

| Phenolic OH (C3) | H297 (H6.52) | Water-mediated H-bond |

| Aromatic Ring | M151, V236, I296, V300 | Hydrophobic interactions |

| 4,5α-epoxy group | Y148 (Y3.33) | Hydrogen bond (variable) |

Identification of Key Binding Interactions and Anchoring Sites

Molecular docking and dynamics simulations have been extensively employed to identify crucial binding interactions and anchoring sites of this compound and its analogues within opioid receptors, particularly the μ-opioid receptor (μ-OR or MOP receptor). A highly conserved interaction pattern for morphinan ligands, including this compound derivatives, involves the protonated nitrogen atom and the phenolic hydroxyl group at position 3 acs.orgnih.govacs.orgmdpi.comfrontiersin.orgfrontiersin.org.

Key interactions identified include:

Basic Nitrogen Interaction: The protonated nitrogen atom of this compound forms a charge-enhanced hydrogen bond with the aspartate residue at position 147 (Asp147, D147) of the μ-opioid receptor. This interaction is recognized as crucial for the binding of small molecule agonists to the μ-OR, supported by site-directed mutagenesis studies acs.orgnih.govacs.orgfrontiersin.orgfrontiersin.org.

Phenolic Hydroxyl Group Interaction: The hydroxyl group at position 3 of the morphinan scaffold participates in a water-mediated hydrogen-bonding network with histidine residue 297 (His297, H297). This water-mediated interaction is a conserved feature among morphinan class ligands binding to the receptor pocket acs.orgnih.govacs.orgmdpi.comfrontiersin.orgfrontiersin.org.

For 14-oxygenated N-methylmorphinan-6-ones, the hydroxyl group at position 14 can also form a hydrogen bond with Asp147 acs.orgnih.gov. The specific orientation of substituents, such as a 5-methyl group, can enhance hydrophobic ligand-receptor interactions by influencing the derivatives' orientation relative to the receptor acs.orgmdpi.com.

Table 1: Key Binding Interactions of N-Methylmorphinan Ligands with μ-Opioid Receptor

| Ligand Feature | Interacting Residue (μ-OR) | Type of Interaction | Reference |

| Protonated Nitrogen | Asp147 (D147) | Charge-enhanced hydrogen bond | acs.orgnih.govacs.orgfrontiersin.orgfrontiersin.org |

| Phenolic Hydroxyl (C3) | His297 (H297) | Water-mediated hydrogen bond | acs.orgnih.govacs.orgmdpi.comfrontiersin.orgfrontiersin.org |

| Aromatic Ring | Met151 (M151), Val236 (V236), Ile296 (I296), Val300 (V300) | Hydrophobic interactions | acs.orgnih.govacs.org |

| 14-Hydroxyl (if present) | Asp147 (D147) | Hydrogen bond | acs.orgnih.gov |

Comparison of Predicted and Experimental Binding Modes

Molecular modeling studies, including docking and molecular dynamics (MD) simulations, are critical for predicting the binding modes of this compound and related compounds to opioid receptors. These computational predictions are often validated against experimental data, such as binding affinities obtained from in vitro assays.

For instance, docking studies of oxymorphone (a 14-oxygenated N-methylmorphinan-6-one) into the active site of the murine μ-OR showed a highly favorable binding manner with predicted interaction patterns consistent with its high in vitro μ-OR affinity (K_i_ = 0.97 nM) acs.orgnih.gov. Overlays of docking solutions with experimentally determined poses of known ligands (e.g., BU72) have shown good overlap, particularly for the 3-phenol group involved in the hydrogen-bonding network nih.gov.

Subtle structural differences can lead to distinct binding modes and altered affinities. For example, comparing 6-desoxo analogues of N-methylmorphinans to their 6-keto counterparts revealed that the absence of the 6-carbonyl function in certain analogues (e.g., 3a vs. 3) depleted steric clashes with residue Val300, leading to improved binding affinities to the μ-OR acs.org. Similarly, a 5-methyl group in 14-methoxymetopon (B146635) (4a) was predicted to form an additional hydrophobic interaction with nearby tyrosine 148 (Y148), influencing the binding mode acs.org.

Molecular dynamics simulations further refine the understanding of conformational dynamics and the stability of ligand-receptor complexes, pointing out minor differences in hydrogen bond formation by the 4,5α-epoxy group and its effect on the 3–7 lock switch acs.org. These studies provide a structural basis for understanding ligand binding and μ-OR activation by these compounds acs.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the physicochemical properties (descriptors) of a set of compounds and their biological activities japsonline.com. This method is widely applied in drug discovery to predict the activity of novel compounds and to guide the design of new lead molecules frontiersin.orgjapsonline.comkcl.ac.uk.

For μ-opioid receptor ligands, including this compound derivatives, QSAR models have been developed to predict binding affinities and other pharmacological properties. These models leverage large datasets of compounds with known activities and various molecular descriptors kcl.ac.ukbiorxiv.org.

Key aspects of QSAR modeling for opioid ligands include:

Model Development and Validation: QSAR models are typically developed by dividing datasets into training and test sets, followed by internal (e.g., five-fold cross-validation) and external validation procedures to assess their predictive power japsonline.comunc.edu. Machine learning techniques, such as extra-tree (ET) models and Message Passing Neural Networks (MPNNs), have been employed, demonstrating high predictive accuracies (e.g., AUCs of over 91% and balanced accuracies over 83% in hold-out tests for μ-OR agonists/antagonists) biorxiv.org.

Descriptor Selection: Molecular descriptors, which quantify various physicochemical properties, are crucial inputs for QSAR models. These can include 2D (e.g., topological, physicochemical) and 3D (e.g., electrostatic, steric) descriptors japsonline.comkcl.ac.uk.

Structure-Activity Relationship Insights: QSAR models can reveal important structure-activity relationship (SAR) rules, guiding structural optimization. For N-methylmorphinan-6-ones, QSAR studies combined with molecular docking and MD simulations have elucidated how specific modifications at positions 5, 6, 14, and 17 on the morphinan skeleton influence in vitro binding and in vivo opioid functional profiles mdpi.com. For example, the introduction of a 14-methoxy or N-phenethyl substitution has been identified as key for modulating binding affinity at the MOP receptor mdpi.com.

Table 2: Performance Metrics of Representative QSAR Models for μ-Opioid Receptor Ligands

| Model Type | Metric (Average) | Value (%) | Reference |

| Extra-Tree (ET) | AUC | 91.5 ± 3.9 | biorxiv.org |

| Extra-Tree (ET) | Balanced Accuracy | 83.3 ± 5.0 | biorxiv.org |

| MPNN | AUC | 91.8 ± 4.4 | biorxiv.org |

| MPNN | Balanced Accuracy | 85.1 ± 5.0 | biorxiv.org |

These computational approaches provide a powerful framework for understanding the molecular basis of this compound's interactions and for the rational design of novel compounds with desired pharmacological properties.

Analytical Methodologies for N Methylmorphine Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the separation and quantification of N-Methylmorphine in various research matrices. These methods offer the high sensitivity and selectivity required for analyzing opioids and their metabolites in complex biological samples.

LC-MS/MS is widely recognized as a gold standard for the detection and quantification of drugs of abuse and their metabolites in human fluids due to its specificity, sensitivity, and speed researchgate.net. For this compound, similar to other opioids like morphine, codeine, and 6-acetylmorphine, LC-MS/MS methods typically involve solid-phase extraction (SPE) for sample preparation from biological matrices such as blood, urine, serum, vitreous humor, bile, tissue homogenates, and oral fluid researchgate.netforensicresources.orgnih.govojp.gov. This extraction step is crucial for reducing interference effects and minimizing detection limits rsc.org. The use of stable isotopically labeled internal standards for each target analyte is common practice to compensate for potential matrix effects and ensure accurate quantification forensicresources.orgojp.gov. LC-MS/MS assays for opioids have demonstrated broad linearity ranges, for instance, from 1.5-350 ng/mL for various analytes in oral fluid, with high precision (e.g., <5% coefficient of variation) and accuracy ojp.gov.

GC-MS also serves as a standard method for evaluating opioid exposures and is frequently employed for confirmation of positive drug tests due to its high levels of specificity and sensitivity scholaris.cajfda-online.com. For this compound analysis by GC-MS, derivatization is often a prerequisite to enhance volatility and thermal stability, making it suitable for gas chromatographic separation scholaris.caresearchgate.netresearchgate.net. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) scholaris.caresearchgate.net. Sample preparation for GC-MS can involve liquid-liquid extraction from alkalinized biological samples springermedizin.de or solid-phase extraction researchgate.net. GC-MS methods for opioids have achieved linearity over wide concentration ranges (e.g., 2.5-1000 ng/mL for morphine and codeine) with low limits of detection (e.g., 1.0 ng/mL) and acceptable precision and accuracy researchgate.net. Research findings indicate that GC-MS can effectively separate and quantify this compound, with studies comparing its efficacy against other methods like isotachophoresis for related compounds forensicresources.org.

The selection of chromatographic conditions, such as column type, mobile phases, and temperature programs, is optimized to achieve optimal resolution and sensitivity for this compound. For instance, methods for related compounds have utilized specific columns (e.g., DB-1 for GC-MS) and mobile phases (e.g., methanol/formic acid gradients for LC-MS/MS) to ensure efficient separation and detection researchgate.netresearchgate.net.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods play a vital role in confirming the chemical structure and assessing the purity of this compound in research settings. High-resolution Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are key techniques.

High-resolution NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic compounds, including opioids and their derivatives d-nb.infomdpi.comacs.orgfrontiersin.org. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular skeleton, functional groups, and stereochemistry of this compound. For complex molecules like opioids, NMR can identify the arrangement of protons and carbons, their connectivity, and the presence of specific chemical environments, which is crucial for confirming the synthesized compound's identity or identifying impurities researchgate.netd-nb.info. The interpretation of chemical shifts and coupling patterns in NMR spectra allows for unambiguous assignment of atoms within the this compound structure d-nb.info.

FTIR spectroscopy is utilized for the rapid identification and purity assessment of chemical samples, including narcotics, by analyzing their unique chemical fingerprint based on the absorption of infrared light by chemical bond vibrations rsc.orgmdpi.com. For this compound, FTIR can reveal characteristic functional groups present in its structure, such as hydroxyl groups, C-H stretches, and ether linkages, which are common in morphinane alkaloids researchgate.netderpharmachemica.com. FTIR can also be applied to assess the purity of this compound samples by identifying the presence of cutting agents or other impurities, as their distinct absorption bands will appear in the spectrum rsc.orgmdpi.com. The technique can correlate concentration with a "Hit Quality Index," demonstrating its capability in concentration estimation for active ingredients in samples rsc.org.

Development of Bioanalytical Assays for In Vitro and Ex Vivo Studies

Bioanalytical assays are crucial for understanding the behavior of this compound within biological systems, both in controlled laboratory environments (in vitro) and in living tissues or organisms (ex vivo). These assays are designed to quantify the compound and its potential metabolites in various biological matrices, providing insights into its pharmacokinetics and pharmacodynamics without involving human or animal administration for dosage or safety studies.

In vitro studies often involve cell-based assays or enzyme systems to investigate specific interactions, such as this compound's binding affinity to opioid receptors or its metabolic pathways acs.orgnih.govmdpi.com. For instance, studies on opioid compounds utilize competition radioligand binding assays with membranes from cells expressing human opioid receptors (e.g., μ-opioid receptor, MOR) to determine binding affinities and functional assays (e.g., [³⁵S]GTPγS binding assay) to assess agonist potency acs.orgnih.govmdpi.com.

Ex vivo studies involve the analysis of this compound in tissues or fluids extracted from organisms, allowing for the study of its distribution, metabolism, and effects in a more complex biological context than in vitro models mdpi.comtandfonline.com. For example, the systemic administration of this compound has been shown to inhibit gastrointestinal transit due to its action on opioid receptors in the gut in ex vivo models mdpi.com. The analytical techniques discussed in Section 6.1 (LC-MS/MS, GC-MS) are directly applied to quantify this compound in these biological samples, often requiring specialized sample preparation to handle the complexity of the matrix forensicresources.orgojp.govmdpi.com.

Physicochemical Profiling for Research Applications

Physicochemical profiling of this compound is fundamental for understanding its behavior in various research applications, particularly concerning its interactions with biological systems and its stability. Key properties include acid-base parameters (pKa), lipophilicity (logP), solubility, and stability.

Acid-base properties are critical as they quantify the charge of a species at a given pH, influencing other physicochemical properties like lipophilicity, solubility, and membrane permeability researchgate.netd-nb.info. This compound, being a quaternary derivative of morphine, will have distinct protonation states that impact its behavior. For example, the logarithm of microscopic partition coefficients of this compound has been reported as 2.40 for its neutral form and 2.41 for its cationic form in the octanol/water system d-nb.info.

Lipophilicity (logP) , expressed as the logarithm of the partition coefficient, indicates how readily a compound dissolves in non-polar solvents compared to water, which is a key factor in its ability to cross biological membranes researchgate.netd-nb.infofrontiersin.org. For opioids, logP values vary, with morphine and related compounds showing lower logP values (0.8–2) frontiersin.org. The lipophilicity of this compound influences its distribution within biological systems and its interaction with receptors researchgate.netd-nb.info.

Solubility studies determine how much of this compound can dissolve in a given solvent, which is crucial for formulating research solutions and understanding its bioavailability in in vitro and ex vivo settings researchgate.net.

Stability assessments evaluate the chemical integrity of this compound under various environmental conditions (e.g., pH, temperature, light) relevant to its storage and experimental use. Degradation pathways and products are identified to ensure the compound's consistency and reliability in research.

These physicochemical parameters are essential for quantitative structure-activity relationship (QSAR) studies, enabling researchers to predict and understand the pharmacological and pharmacokinetic behavior of this compound at a submolecular level researchgate.netd-nb.info.

Enzymatic Transformations and Biotransformation Pathways of N Methylmorphine Non Clinical

Enzyme Systems Involved in N-Methylmorphine Metabolism (in vitro systems, animal models)

Information specifically detailing the enzymatic systems involved in the metabolism of this compound in non-clinical in vitro systems or animal models is limited in the available scientific literature. Quaternary ammonium (B1175870) compounds, due to their permanent positive charge and high polarity, generally exhibit poor membrane permeability and are often poorly metabolized by typical drug-metolizing enzymes such as cytochrome P450 (CYP) enzymes or uridine (B1682114) 5'-diphosphate (UDP)-glucuronosyltransferases (UGTs) nih.gov. Instead, they are frequently eliminated largely unchanged via renal or biliary excretion.

In contrast, the biotransformation of morphine, a tertiary amine, is well-documented. Morphine undergoes both Phase I and Phase II metabolism. Phase I reactions, primarily oxidations, are often mediated by cytochrome P450 enzymes. Phase II reactions involve conjugation with hydrophilic substances like glucuronic acid or sulfate, catalyzed by enzymes such as UGTs nih.govoup.com.

Identification and Characterization of this compound Metabolites (non-human)

Due to the limited enzymatic metabolism of this compound, specific metabolites derived from its biotransformation in non-human systems are not extensively characterized in the provided search results. The primary fate of many quaternary ammonium compounds is direct excretion.

For its tertiary amine counterpart, morphine, a notable metabolite identified in non-human systems is normorphine. Normorphine is an N-demethylated derivative of morphine wikipedia.org. Its formation from morphine is considered a minor metabolic pathway painphysicianjournal.com. Other major metabolites of morphine include glucuronide conjugates, such as morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G) nih.govwikipedia.org.

Investigation of N-Demethylation Pathways of Morphine Derivatives and related N-substituted compounds

N-demethylation is a crucial metabolic pathway for many N-substituted opioid compounds, particularly tertiary amines like morphine. This reaction involves the removal of a methyl group from the nitrogen atom.

For morphine, N-demethylation to normorphine is catalyzed predominantly by cytochrome P450 enzymes, primarily CYP3A4, with some contribution from CYP2C8 painphysicianjournal.compharmgkb.org. This pathway represents a minor route of morphine metabolism, typically accounting for approximately 5% of the drug's biotransformation painphysicianjournal.com.

Enzymes Involved in Morphine N-Demethylation

| Enzyme System | Role in Morphine N-Demethylation | Reference |

|---|---|---|

| CYP3A4 | Primary catalyst | painphysicianjournal.compharmgkb.org |

However, this compound, being a quaternary ammonium compound, already has its nitrogen atom fully methylated and positively charged. This structural characteristic generally prevents it from undergoing further N-demethylation via typical enzymatic pathways that act on tertiary amines. Chemical N-demethylation of opiate alkaloids, for synthetic purposes, often involves different reagents and conditions, such as chloroformate esters or modified Polonovski reactions via N-oxides nih.govwiley-vch.deojp.govnih.gov. These chemical methods are distinct from the enzymatic processes observed in biological systems.

Role of Specific Enzymes (e.g., Cytochrome P450, UGT) in this compound Biotransformation (non-human, in vitro)

Direct evidence for the significant involvement of specific enzymes like Cytochrome P450 (CYP) or UDP-glucuronosyltransferases (UGT) in the biotransformation of this compound itself, particularly in non-human in vitro systems, is not detailed in the provided search results.

Cytochrome P450 enzymes are a superfamily of heme proteins that play a major role in Phase I drug metabolism, catalyzing reactions such as N-dealkylation, O-dealkylation, and hydroxylation nih.govoup.comcambridge.orgdergipark.org.tr. For morphine, CYP3A4 and CYP2C8 are known to mediate its N-demethylation to normorphine painphysicianjournal.compharmgkb.org.

UGTs are key enzymes in Phase II metabolism, responsible for conjugating drugs and xenobiotics with glucuronic acid, thereby increasing their water solubility and facilitating excretion nih.govoup.comcambridge.orgdergipark.org.tr. Morphine is extensively glucuronidated, primarily by UGT2B7, to form morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) nih.govwikipedia.orgpharmgkb.org. While some databases list "N Methylmorphine" as a UGT2B7 substrate sigmaaldrich.com, the chemical nature of this compound as a quaternary ammonium ion makes direct N-glucuronidation highly improbable. Further specific research would be required to clarify any potential UGT-mediated metabolism of this compound at other sites on the molecule or if this reference pertains to a different N-methylated derivative.

Enzymes and Their Primary Roles in Opioid Metabolism (General Context)

| Enzyme System | Primary Role in Opioid Metabolism | Examples (for Morphine/Codeine) | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | Phase I oxidation, N-dealkylation, O-dealkylation | N-demethylation of morphine to normorphine (CYP3A4, CYP2C8) | painphysicianjournal.compharmgkb.org |

Future Directions in N Methylmorphine Research

Emerging Methodologies for N-Methylmorphine Synthesis and Derivatization

The chemical synthesis and modification of this compound are central to advancing its study. Future research will likely focus on developing more efficient and sustainable synthetic routes. Conventional methods for the N-methylation of morphinans can be hazardous; therefore, greener chemistry approaches are being investigated. acs.org For instance, electrochemical methods for N-demethylation are being explored, which could potentially be adapted for N-methylation, offering a reagent- and catalyst-free alternative. acs.org The use of dimethyl carbonate as a green methylating agent, which has been successful in the synthesis of N-methylmorpholine, presents another promising avenue for the eco-friendly synthesis of this compound. asianpubs.org

Furthermore, novel derivatization strategies are expanding the chemical space around the this compound scaffold. nih.govmdpi.com Structural modifications at various positions of the morphinan (B1239233) skeleton are being explored to enhance binding affinity, selectivity, and efficacy at opioid receptors. nih.govresearchgate.net Palladium-catalyzed reactions, for example, have been successfully employed to create novel derivatives of codeine and morphine at positions previously difficult to functionalize. nih.gov These techniques could be applied to this compound to generate a library of new compounds for pharmacological screening. Such derivatization is crucial for developing molecular probes and for fine-tuning the pharmacological profile of this opioid.

A summary of emerging synthetic and derivatization approaches is presented in the table below.

| Methodology | Description | Potential Advantage |

| Green Methylation | Utilization of environmentally benign methylating agents like dimethyl carbonate. | Reduced hazardous waste and safer reaction conditions. |

| Electrochemical Synthesis | Employing electrochemical cells for methylation and demethylation reactions. | High efficiency and selectivity without the need for harsh reagents. |

| Palladium-Catalyzed Cross-Coupling | Using palladium catalysts to introduce novel functional groups at various positions on the morphinan core. | Access to a wider range of derivatives with potentially unique pharmacological properties. |

| Flow Chemistry | Performing reactions in continuous flow reactors instead of batch processes. | Improved reaction control, scalability, and safety. |

Frontiers in Molecular Modeling and Simulation of Opioid Interactions

Computational approaches are becoming indispensable in drug design and mechanistic studies. nih.gov Molecular modeling and dynamics (MD) simulations offer a window into the intricate interactions between opioid ligands like this compound and their receptors at an atomic level. mdpi.commdpi.com Future research will leverage increasingly powerful computational tools to predict the binding modes of this compound and its derivatives to opioid receptors. nih.gov These simulations can elucidate the specific amino acid residues crucial for binding and activation, guiding the design of new analogs with improved properties. mdpi.com

Advanced simulation techniques, such as coarse-grained MD and metadynamics, are enabling the study of ligand-receptor interactions over longer timescales, revealing pathways of ligand binding and unbinding. mdpi.comfda.gov This is particularly important for understanding the kinetic aspects of drug action, which can influence therapeutic effects. By simulating the interaction of this compound with different receptor subtypes and in various cellular environments (e.g., different lipid membrane compositions), researchers can gain a more holistic understanding of its pharmacology. mdpi.comfrontierspartnerships.org Confronting these simulated interaction patterns with experimental data will be crucial for validating and refining the computational models. nih.gov

Key areas of advancement in the molecular modeling of this compound are highlighted below.

| Modeling Technique | Application in this compound Research | Expected Insights |

| Molecular Docking | Predicting the preferred binding orientation of this compound and its analogs within the opioid receptor binding pocket. | Identification of key molecular interactions and initial screening of virtual compound libraries. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-receptor complex over time. | Understanding the conformational changes in the receptor upon ligand binding and the stability of the complex. |

| Coarse-Grained (CG) MD Simulations | Studying large-scale phenomena such as the interaction of this compound with the cell membrane and its diffusion to the receptor. | Elucidating the role of the lipid bilayer in modulating ligand access and binding. |

| Metadynamics | Exploring the energy landscape of this compound binding and unbinding to predict dissociation pathways and residence times. | Gaining insights into the kinetics of receptor engagement, which can correlate with in vivo efficacy and duration of action. |

Integration of Omics Technologies in this compound Mechanistic Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for a systems-level understanding of drug action. nih.govnih.gov The application of these technologies to this compound research will allow for a comprehensive characterization of the cellular and physiological responses to this compound. Transcriptomic studies, for instance, can reveal changes in gene expression in response to this compound, identifying downstream signaling pathways and potential off-target effects. researchgate.net

Proteomics can be used to identify changes in protein expression and post-translational modifications, offering insights into the cellular machinery that is altered by this compound. scienceopen.com This could include the identification of novel interacting proteins and signaling complexes. Metabolomics, the study of small molecules, can provide a snapshot of the metabolic state of a cell or organism following this compound exposure, potentially identifying biomarkers of response or toxicity. scienceopen.com The integration of these multi-omics datasets will be a key challenge and opportunity, requiring sophisticated bioinformatics tools to construct a holistic picture of this compound's mechanism of action. nih.gov

| Omics Technology | Application to this compound Research | Potential Discoveries |

| Transcriptomics | Analysis of global changes in mRNA expression in neuronal cells or tissues following this compound treatment. | Identification of regulated genes and signaling pathways, providing a molecular signature of this compound action. |

| Proteomics | Quantification of protein expression and post-translational modifications in response to this compound. | Discovery of novel protein targets, signaling cascades, and adaptive responses to chronic exposure. |

| Metabolomics | Profiling of endogenous metabolites in biological samples after this compound administration. | Elucidation of metabolic pathways affected by this compound and identification of potential biomarkers. |

| Multi-omics Integration | Combining data from transcriptomics, proteomics, and metabolomics to build comprehensive models of this compound's effects. | A systems-level understanding of the drug's mechanism of action, from gene to metabolic function. |

常见问题

Basic Research: What are the standard protocols for synthesizing and characterizing N-Methylmorpholine in laboratory settings?

Methodological Answer:

N-Methylmorpholine is typically synthesized via alkylation of morpholine using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress.

- Purification : Distillation under reduced pressure to isolate the product, ensuring boiling points align with literature values (e.g., 115–117°C at 760 mmHg).

- Characterization :

- Purity Assessment : Measure via HPLC with UV detection (λ = 210 nm) and ensure ≥95% purity .

Basic Research: Which analytical techniques are most reliable for assessing N-Methylmorpholine stability in aqueous solutions?

Methodological Answer:

Stability studies require a combination of techniques:

- pH-Dependent Degradation : Incubate solutions at pH 2–12 (37°C) and monitor degradation kinetics using UV-Vis spectroscopy (absorbance changes at 220–260 nm).

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition temperatures.

- High-Resolution LC-MS : Detect degradation products (e.g., morpholine or N-oxide derivatives) and quantify using external calibration curves .

- Data Validation : Cross-reference results with computational predictions (e.g., ACD/Labs Percepta Platform for pKa and logP) .

Advanced Research: How can systematic reviews resolve contradictions in reported biological activities of N-Methylmorpholine derivatives?

Methodological Answer:

Contradictions arise from variability in experimental designs (e.g., cell lines, dosage regimes). A PRISMA-guided systematic review is recommended:

- Literature Search : Use PubMed/Scopus with terms like “N-Methylmorpholine AND (pharmacology OR toxicity)” and apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).

- Data Extraction : Tabulate variables such as IC50, assay type (in vitro/in vivo), and solvent systems.

- Meta-Analysis : Use RevMan software to calculate pooled effect sizes and assess heterogeneity (I<sup>2</sup> statistic). Adjust for confounding factors (e.g., solvent polarity effects on bioavailability) .

- Sensitivity Analysis : Exclude outliers (e.g., studies using non-standardized purity) to evaluate robustness .

Advanced Research: What experimental designs are optimal for studying N-Methylmorpholine’s role as a catalyst in oxidation reactions?

Methodological Answer:

N-Methylmorpholine N-oxide (NMMO) is widely used as a co-oxidant. Key considerations include:

- Reaction Optimization :

- Mechanistic Probes :

- Isotopic labeling (<sup>18</sup>O) to trace oxygen source in oxidation products.

- EPR spectroscopy to detect radical intermediates (e.g., TEMPO adducts).

- Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants (kobs) under pseudo-first-order conditions .

Advanced Research: How can computational modeling predict N-Methylmorpholine’s interactions with biological targets?

Methodological Answer:

Combine molecular docking and dynamics simulations:

- Target Preparation : Retrieve protein structures (e.g., cytochrome P450 enzymes) from PDB. Perform energy minimization with GROMACS.

- Docking Studies : Use AutoDock Vina to screen binding modes, focusing on hydrogen bonds with active-site residues (e.g., Asp301 in CYP3A4).

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2.0 Å).

- Validation : Compare predicted binding affinities (ΔG) with experimental IC50 values from enzyme inhibition assays .

Advanced Research: What strategies mitigate batch-to-batch variability in N-Methylmorpholine-based experiments?

Methodological Answer:

- Quality Control (QC) Protocols :

- Mandate Certificate of Analysis (CoA) for each batch, including NMR, HPLC, and residual solvent data.

- Use standardized reference materials (e.g., N-Methylmorpholine from certified suppliers) .

- Statistical Design :

- Apply factorial design (e.g., 2<sup>k</sup> designs) to identify critical variables (e.g., temperature, catalyst loading).

- Use ANOVA to quantify variance contributions and optimize reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。